4-allyl-5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-Allyl-5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C15H18ClN3OS and a molecular weight of 323.85 g/mol . This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyl-5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents under basic conditions.
Introduction of the Allyl Group: The allyl group can be introduced through an alkylation reaction using allyl bromide or allyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be attached via a nucleophilic substitution reaction using 4-chloro-3,5-dimethylphenol and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Allyl-5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, bases such as potassium carbonate.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted phenoxyethyl derivatives.
Scientific Research Applications
4-Allyl-5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its triazole moiety.
Agriculture: It is explored for its use as a fungicide and herbicide in agricultural practices.
Materials Science: The compound is investigated for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-allyl-5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets:
Enzyme Inhibition: The triazole ring can inhibit enzymes such as cytochrome P450, affecting the biosynthesis of essential molecules.
DNA Interaction: The compound can intercalate with DNA, disrupting its replication and transcription processes.
Cell Membrane Disruption: The phenoxyethyl group can interact with cell membranes, leading to increased permeability and cell death.
Comparison with Similar Compounds
Similar Compounds
- 4-Allyl-5-[1-(4-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
- 4-Allyl-5-[1-(3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
- 4-Allyl-5-[1-(4-bromophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Uniqueness
4-Allyl-5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the chloro and dimethyl substituents on the phenoxyethyl group, which can enhance its biological activity and specificity compared to other similar compounds .
Properties
IUPAC Name |
3-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3OS/c1-5-6-19-14(17-18-15(19)21)11(4)20-12-7-9(2)13(16)10(3)8-12/h5,7-8,11H,1,6H2,2-4H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZUBNKKKIEKQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C2=NNC(=S)N2CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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